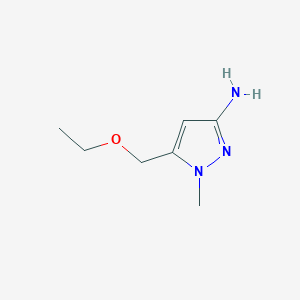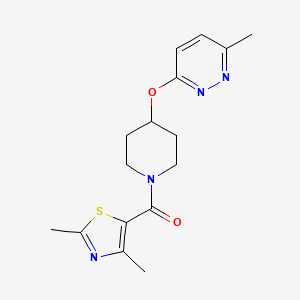
5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrazole derivative that has been synthesized using various methods. This compound has been extensively studied for its potential applications in different fields, including medicine, agriculture, and material science.
Scientific Research Applications
5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine has been extensively studied for its potential applications in different fields of scientific research. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, this compound has been shown to have anti-fungal and anti-bacterial properties, making it a potential candidate for the development of new pesticides. In material science, this compound has been studied for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It may also act by modulating the activity of certain receptors, such as the cannabinoid receptors, which are involved in pain perception.
Biochemical and physiological effects:
Studies have shown that 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine has anti-inflammatory and analgesic effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce pain perception. It has also been shown to have anti-fungal and anti-bacterial properties, making it a potential candidate for the development of new pesticides.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine in lab experiments is its potential to be used as a lead compound for the development of new drugs with specific properties. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the development of new pesticides based on this compound for use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, there is a need for the development of new methods for the synthesis of this compound with higher yields and purity.
Conclusion:
In conclusion, 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine is a chemical compound that has gained significant attention in the field of scientific research. It has potential applications in different fields, including medicine, agriculture, and material science. Although the mechanism of action of this compound is not fully understood, it has been shown to have anti-inflammatory, analgesic, anti-fungal, and anti-bacterial properties. Further studies are needed to fully understand the potential of this compound and to develop new drugs and pesticides based on it.
Synthesis Methods
The synthesis of 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine has been reported in various scientific literature. One of the most common methods is the reaction between 1-methyl-3-oxo-1,2,3,4-tetrahydroquinoline and ethyl chloroacetate in the presence of triethylamine. Another method involves the reaction between 1-methyl-3-oxo-1,2,3,4-tetrahydroquinoline and ethyl bromoacetate in the presence of sodium hydride. The yield of the synthesis reaction varies depending on the method used.
properties
IUPAC Name |
5-(ethoxymethyl)-1-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-3-11-5-6-4-7(8)9-10(6)2/h4H,3,5H2,1-2H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANFRJHFMVWLCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=NN1C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl-](/img/structure/B2800133.png)

![N-[(4-Methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methyl]but-2-ynamide](/img/structure/B2800137.png)




![1-(4-Chlorophenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone](/img/structure/B2800146.png)
![2-benzyl-3,4-dimethyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2800147.png)
![(4-Chlorophenyl)[3-(4-hydroxyphenoxy)-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2800148.png)
![N-(3,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2800150.png)


